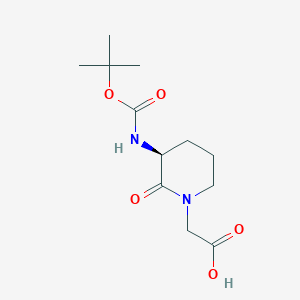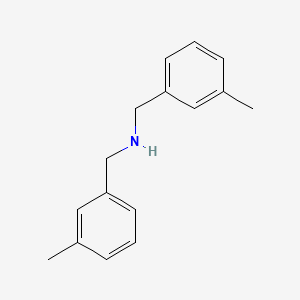
3-Iodo-1H-indazole
Overview
Description
3-Iodo-1H-indazole is a chemical compound with the molecular formula C7H5IN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods. A Pd-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazole has been reported . This involves the use of p-quinone methide (p-QM) and arylhydrazine through Pd-catalyzed double C–N bond formation via 1,6-conjugate addition . Another method involves the selective electrochemical synthesis of 1H-indazoles .Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions. For instance, a C-3 functionalization of 1H-indazole through a catalytic Suzuki–Miyaura cross-coupling reaction has been reported . Another study described the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by the subsequent C-H functionalization of the 1H-indazole N-oxides .Physical And Chemical Properties Analysis
3-Iodo-1H-indazole has a molecular weight of 244.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 243.94975 g/mol . The topological polar surface area is 28.7 Ų .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds, including 3-Iodo-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Treatment of Respiratory Diseases
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Synthesis of Heteroarenes
3-Iodo-6-(trifluoromethyl)-1H-indazole serves as a fundamental scaffold in the development of various heteroarenes. These heteroarenes demonstrate significant bioactivity and utility as building blocks in synthetic chemistry.
Suzuki–Miyaura Cross-Coupling
The C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids has been studied . This process is catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids .
Catalyst Recycling
The same Suzuki–Miyaura cross-coupling process also allows for effective catalyst recycling . This is particularly important for sustainable and green chemistry practices .
Anticancer Activity
Indazole derivatives, including 3-Iodo-1H-indazole, have shown anticancer activity . For instance, A549, K562, PC3, and Hep-G2 cells were treated with target compounds for 48 hours and subjected to a proliferation assay using the MTT assay .
Safety and Hazards
When handling 3-Iodo-1H-indazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
Future Directions
While the future directions for 3-Iodo-1H-indazole specifically are not mentioned in the retrieved sources, indazole derivatives in general have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of indazole derivatives, including 3-Iodo-1H-indazole.
Mechanism of Action
Target of Action
3-Iodo-1H-indazole, a derivative of indazole, has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
The compound interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction leads to changes in cell apoptosis and cell cycle .
Biochemical Pathways
The affected biochemical pathways include the Bcl2 family members and the p53/MDM2 pathway . The downstream effects of these pathways are changes in cell apoptosis and cell cycle .
Result of Action
The molecular and cellular effects of the compound’s action include a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids, can produce a lot of highly valuable pharmaceutical precursors . The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .
properties
IUPAC Name |
3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYMMQGPNFWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448128 | |
| Record name | 3-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-indazole | |
CAS RN |
66607-27-0 | |
| Record name | 3-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-iodo-1H-indazole undergo modifications to produce other valuable compounds?
A1: Yes, 3-iodo-1H-indazole serves as a valuable precursor in organic synthesis. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions with organoboronic acids to yield 3-aryl-1H-indazoles []. This reaction is particularly valuable for developing new pharmaceutical precursors.
Q2: What factors significantly influence the success of Suzuki-Miyaura cross-coupling reactions involving 3-iodo-1H-indazole?
A2: Research suggests that the catalyst and solvent systems play crucial roles in the Suzuki-Miyaura cross-coupling reactions of 3-iodo-1H-indazole []. While the chemical structure of the organoboronic acid substrate has some influence, the choice of catalyst and solvent system demonstrably impacts the yield of the desired cross-coupled products. For example, employing ferrocene-based divalent palladium complexes as catalysts and imidazolium ionic liquids as solvents significantly improves reaction outcomes compared to simpler palladium salts and non-ionic liquid systems.
Q3: Does 3-iodo-1H-indazole undergo any unique reactions besides the Suzuki-Miyaura cross-coupling?
A3: Interestingly, 1-arylsulfonyl-3-iodo-1H-indazoles, derivatives of 3-iodo-1H-indazole, can undergo a ring-opening reaction under basic conditions []. This reaction yields ortho-(arylsulfonylamino)benzonitriles. Research suggests that this reaction proceeds through an E2 elimination mechanism, similar to Kemp elimination, and is favored by high temperatures and aprotic polar solvents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



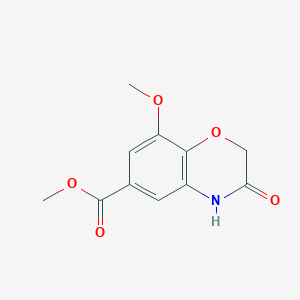
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)


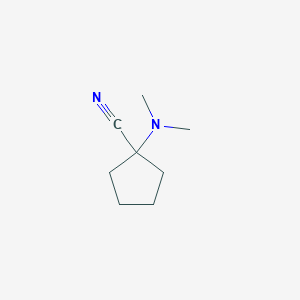
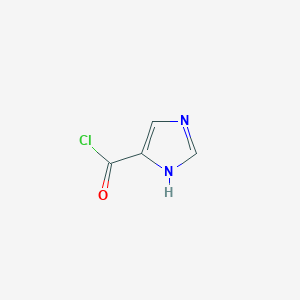
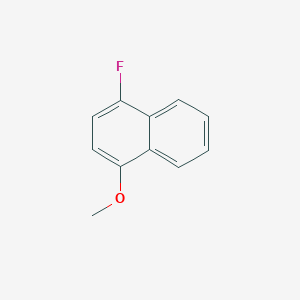
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
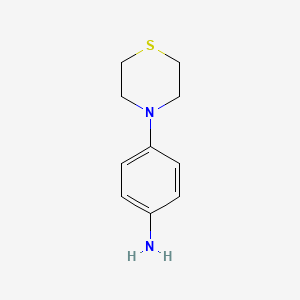

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
